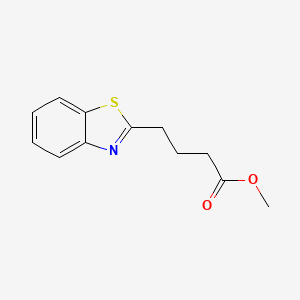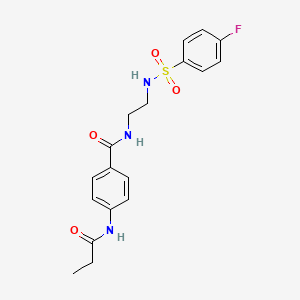![molecular formula C22H28N4O3S B2939314 (4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034592-29-3](/img/structure/B2939314.png)
(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality (4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
Molecular Interaction with CB1 Cannabinoid Receptor
A study investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, revealing its potential as an antagonist. This research could inform the development of new treatments targeting cannabinoid receptors (Shim et al., 2002).
Antiestrogenic Activity
Another research focused on the synthesis of related compounds and their potential antiestrogenic activity. These findings are significant for developing treatments against estrogen-dependent diseases (Jones et al., 1979).
Anticancer Potential
Synthesis for Anticancer Evaluation
A study synthesized a compound structurally related to the given chemical, aiming to evaluate its potential as an anticancer agent. This highlights the relevance of such compounds in cancer research (Gouhar & Raafat, 2015).
Evaluation Against Human Cancer Cell Lines
Another research synthesized derivatives of a similar compound and tested their antiproliferative effect against various human cancer cell lines. This study contributes to understanding the compound's potential in cancer treatment (Mallesha et al., 2012).
Neuropharmacology
- Inverse Agonist at Human Cannabinoid CB1 Receptor: A study identified a compound analogous to the given chemical as an inverse agonist at the human cannabinoid CB1 receptor. This research is significant for understanding the neuropharmacological applications of such compounds (Landsman et al., 1997).
Chemical Synthesis and Structure
Synthesis and Structural Studies
Research on the synthesis, characterization, and structural studies of related compounds provides a foundation for exploring their diverse applications, including potential therapeutic uses (Naveen et al., 2015).
Synthesis and Antimicrobial Activity
Another study focused on synthesizing new pyridine derivatives, including compounds structurally similar to the given chemical, and evaluated their antimicrobial activity. This underscores the compound's relevance in antimicrobial research (Patel et al., 2011).
Propiedades
IUPAC Name |
[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(21-16-19-7-3-4-10-26(19)23-21)24-11-13-25(14-12-24)30(28,29)20-9-8-17-5-1-2-6-18(17)15-20/h8-9,15-16H,1-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMAOYLMBRZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2939238.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)




![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)